3-Ethynyl-5-fluoroaniline
Description
Contextual Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research
Fluorinated aniline derivatives are pivotal building blocks in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. google.com The introduction of fluorine into an aniline molecule can profoundly alter its physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netu-tokyo.ac.jp This strategic incorporation of fluorine is a widely employed tactic in medicinal chemistry to optimize the efficacy and pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.net For instance, fluorinated anilines are integral components in the synthesis of various therapeutic agents, including treatments for inflammation and viral infections like influenza A H1N1. ossila.com The ability of the fluorine atom to modulate the electronic environment of the aniline ring and its amino group enhances the versatility of these compounds as synthetic intermediates. u-tokyo.ac.jpacademie-sciences.fr Consequently, the development of efficient synthetic routes to access diverse fluorinated anilines remains an active area of research. google.com
Overview of the Ethynyl (B1212043) and Fluoro Functional Groups in Organic Synthesis and Medicinal Chemistry
The ethynyl (-C≡CH) and fluoro (-F) functional groups each impart unique and highly desirable characteristics to organic molecules, making them staples in the toolkits of organic and medicinal chemists.
The ethynyl group is a versatile functional handle for a variety of chemical transformations. Its linear geometry and high electron density make it a key participant in numerous coupling reactions, such as the Sonogashira, and cycloaddition reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. sci-hub.se This reactivity allows for the construction of complex molecular architectures and the linkage of different molecular fragments. sci-hub.se In medicinal chemistry, the ethynyl group can act as a bioisostere for other chemical groups and can form strong interactions with biological targets. sci-hub.se
The fluoro group , being the most electronegative element, exerts a powerful influence on the properties of a molecule. academie-sciences.fr Its small size allows it to replace a hydrogen atom with minimal steric perturbation. researchgate.net The introduction of fluorine can significantly increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the strong carbon-fluorine bond and the ability of fluorine to modulate the acidity (pKa) of nearby functional groups can enhance a drug's binding affinity and membrane permeability. researchgate.netu-tokyo.ac.jp
The combination of these two functional groups in a single molecule, as seen in fluorinated ethynylanilines, creates a powerful platform for the development of novel compounds with tailored properties for a wide range of applications, from materials science to drug discovery. smolecule.com
Scope and Research Focus on 3-Ethynyl-5-fluoroaniline within Advanced Organic Chemistry
This compound represents a specific and valuable building block within the broader class of fluorinated ethynylanilines. Research interest in this compound stems from its unique trifunctionality: the aniline amine for amide bond formation and other nucleophilic substitutions, the ethynyl group for coupling and cycloaddition reactions, and the fluorine atom for modulating electronic properties and metabolic stability.
This distinct arrangement of functional groups makes this compound a versatile intermediate in the synthesis of complex heterocyclic structures and other advanced molecular frameworks. Its application is particularly noted in the synthesis of kinase inhibitors for potential cancer therapies, where the specific substitution pattern can contribute to target selectivity and potency. ijcce.ac.irnih.gov The study of this compound and its derivatives allows chemists to explore the intricate interplay between its functional groups and to leverage this understanding for the rational design of new molecules with specific functions.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1296271-79-8 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| SMILES | C(#Cc1cc(cc(c1)F)N) |
Table 1: Key chemical identifiers for this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPUWHALCNKOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Ethynyl 5 Fluoroaniline and Analogues
Established Synthetic Routes to Ethynylated Fluoroanilines
The construction of ethynylated fluoroanilines is typically achieved through a convergent synthesis, where a pre-functionalized fluoroaniline (B8554772) derivative is coupled with an ethynylating agent. The key steps involve the formation of the fluorinated aromatic core and the subsequent carbon-carbon bond formation to introduce the alkyne.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.gov For the synthesis of aryl alkynes like 3-ethynyl-5-fluoroaniline, the Sonogashira coupling is the most prominent and widely employed method. organic-chemistry.org
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of a di-substituted halo-fluoroaniline, such as 3-bromo-5-fluoroaniline (B180217) or 3-iodo-5-fluoroaniline, with a protected or terminal alkyne. A common precursor route involves coupling 3-bromo-4-fluoronitrobenzene (B1266112) with trimethylsilylacetylene, followed by reduction of the nitro group and desilylation. google.com
The classical Sonogashira reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base like triethylamine (B128534). rsc.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the aryl alkyne and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation than the terminal alkyne itself. organic-chemistry.org
A representative reaction scheme is the coupling of a halo-fluoroaniline with a protected alkyne like trimethylsilylacetylene:
Figure 1: General scheme for Sonogashira coupling to form a protected ethynylated fluoroaniline precursor.
Significant research has been dedicated to optimizing the Sonogashira reaction to improve yields, reduce reaction times, and broaden substrate scope. Key areas of optimization include the choice of catalyst, ligands, base, solvent, and the use of copper-free systems.
Catalyst and Ligand Systems: The choice of palladium source and the associated ligands is crucial for catalytic activity. Common palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and [Pd(allyl)Cl]₂. The ligands stabilize the palladium center and influence its reactivity. While phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are traditional, more advanced ligands such as cataCXium A and various N-heterocyclic carbenes (NHCs) have been developed to enhance catalytic efficiency, particularly for less reactive aryl chlorides or bromides. organic-chemistry.orgnih.gov
Reaction Conditions: The selection of solvent and base can significantly impact the reaction outcome. Amine bases like triethylamine or diisopropylamine (B44863) often serve as both the base and, in some cases, the solvent. nih.gov However, common organic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are also widely used. acs.orgcam.ac.uk Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. nih.govcam.ac.uk
The following table summarizes various conditions employed in Sonogashira couplings for aryl halides, which are applicable to the synthesis of ethynylated fluoroanilines.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 90 | Classical conditions for multifold couplings. acs.org |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp. | Copper-free and amine-free system in a green solvent. acs.org |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | N-Hydroxyethylpyrrolidone (HEP) | 30 | Fast reaction rates in a green solvent. acs.org |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - (Solvent-free) | Ball-milling | Mechanochemical green synthesis approach. rsc.org |
Copper-Free Sonogashira Coupling: Concerns over the environmental impact of copper and issues with alkyne homocoupling (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. nih.gov These systems often rely on more sophisticated palladium catalysts or different reaction conditions to facilitate the direct reaction of the palladium-aryl intermediate with the terminal alkyne. nih.gov
The introduction of the fluorine atom onto the aromatic ring is a critical step in synthesizing the necessary precursors for the Sonogashira coupling. Nucleophilic aromatic substitution (SNAr) is a primary method for this transformation, particularly when the aromatic ring is activated by electron-withdrawing groups. cuny.edu
The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organic-chemistry.org In the second step, the leaving group is expelled, and aromaticity is restored. organic-chemistry.org For this reaction to proceed efficiently, the aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group. nih.gov
In the synthesis of precursors for this compound, one might envision a strategy starting with a dinitro- or nitro-halo-substituted benzene (B151609). For example, reacting 3,5-dinitrochlorobenzene with a fluoride (B91410) source like potassium fluoride (KF) could potentially yield 1-fluoro-3,5-dinitrobenzene. Subsequent selective reduction of one nitro group and conversion of the other to a halogen would provide a suitable aniline (B41778) precursor. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is counterintuitive based on bond strength but is due to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. nih.gov
While classical reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced, the term is often used more broadly in synthetic schemes to include the reduction of other nitrogen-containing functional groups to form amines. In the context of synthesizing fluoroaniline precursors, the most relevant transformation is the reduction of a nitro group (-NO₂) to an amino group (-NH₂).
This reduction is a fundamental step in many aniline synthesis pathways. For instance, the synthesis of 3-bromo-5-fluoroaniline can be achieved by the reduction of 3-bromo-5-fluoronitrobenzene. Similarly, a key step in a patented synthesis of 3-ethynyl-4-fluoroaniline (B1315292) involves the reduction of an intermediate nitro compound. google.com
A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.
| Reducing Agent | Typical Conditions | Substrate Example |
| Iron (Fe) powder | Acetic Acid/Ethanol, Reflux | 2-bromo-5-fluoronitrobenzene nih.gov |
| Iron (Fe) powder | Hydrochloric Acid/Methanol, Reflux | 2-((trimethylsilyl)ethynyl)-5-fluoronitrobenzene google.com |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | General nitroarene reduction |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | General nitroarene reduction |
The use of metals like iron or tin in acidic media is a classic, cost-effective, and reliable method for nitro group reduction and is well-suited for the preparation of halogenated anilines. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Development of Novel and Green Chemistry Approaches in Fluorinated Ethynylaniline Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing complex molecules like fluorinated ethynylanilines. These efforts target the reduction of waste, avoidance of hazardous materials, and improvement of energy efficiency.
Green Solvents and Conditions: A significant focus has been on replacing traditional volatile organic solvents (VOCs) like DMF and toluene (B28343) with greener alternatives. For the Sonogashira reaction, solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been successfully employed. acs.org Reactions have also been developed to run in water or in bio-based solvents like N-hydroxyethylpyrrolidone (HEP). organic-chemistry.orgacs.org Furthermore, performing reactions at room temperature and under copper- and amine-free conditions significantly enhances the green profile of the synthesis. acs.org Mechanochemistry, using high-speed ball milling, offers a solvent-free alternative for Sonogashira couplings. rsc.org
Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for producing active pharmaceutical ingredients and other fine chemicals. nih.gov Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhance safety when dealing with hazardous reagents or intermediates, and allow for streamlined multi-step syntheses. cam.ac.ukdurham.ac.uk The synthesis of ethynylaniline analogues could be adapted to a flow process, where sequential steps like a Sonogashira coupling and a subsequent reduction could be performed in a continuous, automated fashion, potentially increasing yield and purity while minimizing manual handling and waste. nih.gov
Biocatalysis: The use of enzymes for chemical transformations, or biocatalysis, offers high selectivity and operates under mild, environmentally benign conditions. While direct enzymatic synthesis of this compound is not yet established, research into "fluorine biocatalysis" is an active area. nih.gov Enzymes like fluorinases can selectively introduce fluorine atoms, and other enzymes could potentially be engineered to accept and transform fluorinated substrates. nih.gov For instance, transaminases could be used for the synthesis of fluorinated anilines, or dehydrogenases for the reductive amination of fluorinated ketones, representing a future frontier in the green synthesis of these valuable compounds. nih.gov
Strategies for Isomer-Specific Synthesis and Differentiation (e.g., 3-ethynyl-4-fluoroaniline, 5-ethynyl-2-fluoroaniline)
The regioselective synthesis of specific isomers of ethynyl-fluoroanilines is crucial for their application in various fields of chemical research. The precise placement of the ethynyl (B1212043) and fluoro groups on the aniline ring dictates the molecule's chemical properties and its utility as a building block. The differentiation in synthetic strategies for isomers such as 3-ethynyl-4-fluoroaniline and 5-ethynyl-2-fluoroaniline (B1390227) is primarily achieved by selecting starting materials with the appropriate substitution pattern. The core of these syntheses often relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to introduce the ethynyl moiety.
Synthesis of 3-Ethynyl-4-fluoroaniline
A well-documented, high-yield method for preparing 3-ethynyl-4-fluoroaniline starts from 3-bromo-4-fluoronitrobenzene. soton.ac.uk This multi-step synthesis demonstrates a common and effective strategy involving the introduction of a protected ethynyl group, followed by the reduction of a nitro group to an amine, and concluding with deprotection. soton.ac.uk
The synthesis proceeds through three main steps:
Sonogashira Coupling: The initial step involves a Sonogashira coupling reaction between 3-bromo-4-fluoronitrobenzene and trimethylsilylacetylene. This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, typically cuprous iodide, in a basic solvent like triethylamine. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. soton.ac.uk
Nitro Group Reduction: The intermediate, ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane, undergoes reduction of the nitro group to form 4-fluoro-3-((trimethylsilyl)ethynyl)aniline. A common method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like methanol. soton.ac.uk
Desilylation: The final step is the removal of the trimethylsilyl protecting group to unveil the terminal alkyne. This is typically achieved under basic conditions, for example, by treating the silylated aniline with potassium hydroxide (B78521) in methanol, to yield the final product, 3-ethynyl-4-fluoroaniline. soton.ac.uk
This method is advantageous due to its mild reaction conditions, the ready availability of starting materials, and high yields. soton.ac.uk
Detailed Synthesis Steps for 3-Ethynyl-4-fluoroaniline
| Step | Reaction | Key Reagents & Catalysts | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Sonogashira Coupling | 3-bromo-4-fluoronitrobenzene, Trimethylsilylacetylene, Tetrakis(triphenylphosphine)palladium(0), Cuprous iodide, Triethylamine | 40-50°C, under Argon | ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane | 95% soton.ac.uk |
| 2 | Nitro Group Reduction | Iron powder, Hydrochloric acid, Methanol | Reflux, 2 hours | 4-fluoro-3-((trimethylsilyl)ethynyl)aniline | 87% soton.ac.uk |
| 3 | Desilylation | Potassium hydroxide, Methanol | Room temperature, 4 hours | 3-ethynyl-4-fluoroaniline | 88% soton.ac.uk |
Proposed Synthetic Strategy for 5-Ethynyl-2-fluoroaniline
While a specific, detailed experimental procedure for the synthesis of 5-ethynyl-2-fluoroaniline is not as readily available in the cited literature, a plausible and effective synthetic route can be designed based on the same well-established chemical principles used for its isomer. The key to this isomer-specific synthesis is the selection of an appropriately substituted starting material.
A logical precursor for this synthesis is 5-bromo-2-fluoroaniline (B1303259) . This commercially available compound provides the correct arrangement of the fluoro and amino groups, with a bromine atom at the desired position for the introduction of the ethynyl group.
The proposed synthesis would likely proceed as follows:
Protection of the Amine Group (Optional but Recommended): The aniline amine group is often protected to prevent interference with the subsequent palladium-catalyzed coupling reaction. Acetylation is a common protection strategy.
Sonogashira Coupling: The core reaction would be a Sonogashira coupling of the protected 5-bromo-2-fluoroaniline with a protected alkyne like trimethylsilylacetylene. The reaction conditions would be similar to those for the other isomer, employing a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine or diisopropylamine).
Deprotection: Following the successful coupling, both the silyl (B83357) group on the alkyne and the protecting group on the amine would be removed. The silyl group is typically removed with a base (like potassium carbonate or potassium hydroxide in methanol) or a fluoride source (like TBAF). The amine protecting group would be removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group).
This strategic approach, centered on the Sonogashira reaction, allows for the specific and efficient synthesis of the desired 5-ethynyl-2-fluoroaniline isomer, demonstrating how the choice of the initial halogenated aniline dictates the final product structure.
Chemical Reactivity and Transformation Pathways of 3 Ethynyl 5 Fluoroaniline
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgnih.gov 3-Ethynyl-5-fluoroaniline is an ideal substrate for such reactions, with its aniline (B41778) and alkyne moieties capable of participating in distinct, powerful MCRs.
The Kabachnik-Fields reaction is a prominent three-component condensation used to synthesize α-aminophosphonates, which are significant for their biological activities. rsc.org The reaction typically involves an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602). rsc.orgresearchgate.net The aniline group of this compound can serve as the amine component in this transformation. The general mechanism proceeds through the initial formation of an imine from the amine and carbonyl, followed by the nucleophilic addition of the phosphite to the C=N double bond. researchgate.net
Research on analogous systems involving 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites has revealed that the reaction outcome can be highly dependent on the catalyst employed. chemistryviews.org This catalyst-controlled selectivity offers a pathway to either the expected linear α-aminophosphonate or a subsequent cyclized product. When a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®) is used, the reaction selectively yields the α-aminophosphonate. chemistryviews.org However, in the presence of a copper catalyst such as copper(I) chloride (CuCl), the reaction proceeds further via an intramolecular cyclization involving the alkyne, leading to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. chemistryviews.org This dual reactivity highlights the potential of this compound to produce either linear or heterocyclic phosphonates by careful selection of the reaction conditions.
| Catalyst System | Reactants | Predominant Product Type | Reference |
| Propylphosphonic Anhydride (T3P®) | 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite | α-Amino(2-alkynylphenyl)methylphosphonate (Linear) | chemistryviews.org |
| Copper Salts (e.g., CuSO₄·5H₂O, CuCl) | 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite | 1,2-Dihydroisoquinolin-1-ylphosphonate (Cyclized) | chemistryviews.org |
Table 1: Catalyst-Dependent Product Selectivity in Kabachnik-Fields Type Reactions.
The ethynyl (B1212043) group of this compound is a key functional handle for participating in cycloaddition reactions, which are powerful methods for constructing five- and six-membered rings. nsf.govnih.gov Among the most important of these are [3+2] cycloadditions, where the two π-electrons of the alkyne react with a three-atom, four-π-electron system (a 1,3-dipole) to form a five-membered heterocycle. chinesechemsoc.org
This reactivity allows this compound to serve as a precursor to a wide variety of fluorinated heterocycles. For example:
Triazole Synthesis: In the well-known Huisgen 1,3-dipolar cycloaddition, the ethynyl group can react with an organic azide (B81097) to form a stable, aromatic 1,2,3-triazole ring.
Thiadiazole Formation: Reaction with in-situ generated thiocarbonyl ylides can lead to the formation of five-membered sulfur-containing heterocycles like thiadiazolines. nsf.gov
Pyrrole (B145914) Synthesis: The Barton-Zard pyrrole synthesis involves the annulation of nitroalkenes with isonitriles, showcasing another pathway where alkyne-like reactivity leads to nitrogen heterocycles. chinesechemsoc.org
The versatility of the ethynyl group in these transformations makes this compound a valuable starting material for creating libraries of complex, fluorinated heterocyclic compounds.
| Reaction Type | Alkyne Reacts With | Resulting Heterocycle |
| Huisgen Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole |
| Thiocarbonyl Ylide Cycloaddition | Thiocarbonyl Ylide | Thiolane/Thiadiazoline |
| Barton-Zard Type Reaction | Isocyanide | Pyrrole |
Table 2: Examples of [3+2] Cycloaddition Reactions for Heterocycle Formation.
Metal-Catalyzed Organic Transformations
Transition metal catalysis provides a powerful toolkit for the selective functionalization of organic molecules. This compound is an excellent substrate for numerous metal-catalyzed transformations, enabling advanced bond formations and structural modifications.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. libretexts.org The terminal alkyne of this compound is an ideal partner for the Sonogashira coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org
By reacting this compound with various aryl halides (Ar-X), this method allows for the direct and efficient synthesis of unsymmetrical diarylalkynes. These products are valuable scaffolds in materials science and medicinal chemistry. The presence of the fluorine atom and the aniline group can be leveraged for further functionalization after the C-C bond has been formed.
| Component | Example | Role |
| Alkyne | This compound | C(sp)-H component |
| Coupling Partner | Aryl Halide (e.g., Iodobenzene) | C(sp²)-X component |
| Catalyst | Pd(PPh₃)₂Cl₂ | Facilitates oxidative addition/reductive elimination cycle |
| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |
| Base | Amine (e.g., Triethylamine) | Neutralizes HX by-product |
Table 3: Typical Components of a Sonogashira Cross-Coupling Reaction.
The introduction of a difluoromethyl (–CF₂H) group is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. researchgate.net The terminal alkyne of this compound can be directly functionalized through metal-catalyzed hydrodifluoromethylation or direct difluoromethylation.
Recent advances have demonstrated several protocols for this transformation:
Nickel-Catalyzed Hydrodifluoromethylation: Terminal alkynes can react with bromodifluoromethane (B75531) (BrCF₂H) in the presence of a nickel catalyst to yield branched CF₂H-substituted alkenes with high regioselectivity. nsf.govresearchgate.net
Copper-Catalyzed Difluoromethylation: An efficient method for the direct C(sp)–H difluoromethylation of terminal alkynes utilizes a copper catalyst with a (difluoromethyl)zinc reagent and an oxidant.
Palladium-Catalyzed Difluoromethylation: A cost-effective approach involves a palladium-catalyzed cross-coupling of terminal alkynes with chlorodifluoromethane (B1668795) (ClCF₂H), an industrial raw material.
These methods provide a direct route to install a difluoromethyl group onto the alkyne terminus of this compound, generating difluoromethylated alkynes or alkenes that are valuable for further synthetic elaboration.
Annulation reactions that build a new ring onto an existing one are crucial for synthesizing polycyclic and heterocyclic systems. The aniline moiety of this compound is a versatile precursor for the construction of fused N-heterocycles, most notably quinolines.
A variety of catalytic methods can achieve this transformation:
Classic Named Reactions: The aniline can participate in classic quinoline (B57606) syntheses such as the Skraup reaction (reacting with glycerol, an oxidizing agent, and sulfuric acid) or the Doebner-von Miller reaction (reacting with α,β-unsaturated carbonyl compounds).
Rhodium-Catalyzed C-H Activation: Modern methods include rhodium-catalyzed cyclization between an aniline derivative and an alkyne, which proceeds through ortho-C–H bond activation of the aniline to build the quinoline core.
Copper-Catalyzed Annulation: Copper catalysts can mediate the annulation of anilines with other partners, such as the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines.
These annulation strategies transform the simple aniline structure into the privileged quinoline scaffold, a core component of many pharmaceuticals and functional materials. researchgate.net
| Annulation Strategy | Aniline Reacts With | Catalyst/Conditions | Resulting Fused Ring | Reference |
| Doebner-von Miller | α,β-Unsaturated Carbonyl | Acid Catalyst | Quinoline | |
| C-H Activation/Cyclization | Alkynyl Esters | Rhodium Catalyst, Oxidant | Quinoline Carboxylate | |
| [3+2] Annulation | Vinylsilanes | Rhodium(III) Catalyst | Indoline |
Table 4: Selected Catalytic Annulation Reactions Involving Aniline Derivatives.
Hydrophosphonylation Reactions with Aromatic Aldehydes
The hydrophosphonylation of this compound with aromatic aldehydes represents a potential synthetic route to novel α-aminophosphonates. This transformation is analogous to the Kabachnik–Fields reaction, a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite. nih.govbeilstein-journals.orgnih.gov In this context, this compound would serve as the amine component.
A plausible reaction scheme for the hydrophosphonylation of this compound with a representative aromatic aldehyde is presented below:
Table 1: Plausible Reaction Scheme for the Hydrophosphonylation of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| This compound | Aromatic Aldehyde | Dialkyl Phosphite | T3P® or Lewis Acid | Dialkyl (aryl((3-ethynyl-5-fluorophenyl)amino)methyl)phosphonate |
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring and Substituents
The electronic properties of the fluorine, amino, and ethynyl groups attached to the benzene (B151609) ring govern its susceptibility to electrophilic and nucleophilic attack, as well as the reactivity of the substituents themselves.
In electrophilic aromatic substitution reactions, the regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring. wikipedia.org The amino group (-NH2) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance. lkouniv.ac.inbyjus.com The fluorine atom, while being highly electronegative and thus deactivating the ring towards electrophilic attack through a strong inductive effect, is also an ortho-, para-director because of resonance donation from its lone pairs. libretexts.org The ethynyl group is generally considered to be a weakly deactivating, meta-directing group due to its sp-hybridized carbons being more electronegative than sp2-hybridized carbons.
In the case of this compound, the powerful ortho-, para-directing influence of the amino group is expected to dominate. The fluorine atom at the 5-position will reinforce this directing effect. Therefore, incoming electrophiles are predicted to preferentially substitute at the positions ortho and para to the amino group. The positions C2, C4, and C6 are activated by the amino group. The fluorine at C5 will also direct ortho and para (to C4 and C6). The ethynyl group at C3 will direct to C5, which is already substituted. The synergistic directing effects of the amino and fluoro groups towards positions C4 and C6, and the strong activation by the amino group, suggest that electrophilic substitution will likely occur at these positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Substituent | Position | Electronic Effect | Directing Effect | Predicted Major Substitution Sites |
| -NH2 | 1 | Activating (Resonance) | Ortho, Para | C2, C4, C6 |
| -C≡CH | 3 | Deactivating (Inductive) | Meta | C5 |
| -F | 5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C4, C6 |
Considering the combined effects, the most probable sites for electrophilic attack are C4 and C6, with the potential for di-substitution under forcing conditions.
The terminal alkyne functionality of this compound is a versatile handle for a variety of chemical transformations.
Hydration: Acid-catalyzed hydration of the ethynyl group, typically in the presence of a mercury(II) salt, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. The initial enol intermediate would tautomerize to the more stable keto form.
Halogenation: The ethynyl group can undergo electrophilic addition of halogens (e.g., Br2, Cl2). Depending on the stoichiometry, this can lead to the formation of either a dihaloalkene or a tetrahaloalkane.
Cyclization: The presence of the proximate amino group opens up possibilities for intramolecular cyclization reactions. For instance, under appropriate conditions (e.g., treatment with a base or a transition metal catalyst), the amine could add across the triple bond to form a five- or six-membered heterocyclic ring system, such as an indole (B1671886) derivative. The electronic nature of the substituents on the alkyne can influence the mode of cyclization. beilstein-journals.org
The primary amino group in this compound exhibits typical nucleophilic reactivity.
Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. The para-C-H alkylation of anilines with alkenes has also been reported as a selective method. le.ac.uk
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). wikipedia.org These reactions are typically reversible and are driven to completion by the removal of water. The resulting imines can be further reduced to secondary amines.
Radical-Mediated Processes and Reaction Mechanisms
The unsaturated nature of the ethynyl group and the electron-rich aromatic ring make this compound a potential substrate for radical-mediated reactions.
The introduction of a difluoromethyl group (CF2H) into aromatic compounds is of significant interest in medicinal chemistry. Radical difluoromethylation has emerged as a powerful synthetic tool. rsc.org For this compound, two primary sites are susceptible to radical difluoromethylation: the aromatic ring and the ethynyl group.
Visible-light photocatalysis is a common method for generating difluoromethyl radicals from precursors such as difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−). nih.gov The reaction mechanism is believed to proceed via a single-electron transfer (SET) process.
A plausible mechanism for the photocatalytic difluoromethylation of the aniline ring is as follows:
The photocatalyst, upon excitation by visible light, reduces the difluoromethyl radical precursor to generate the •CF2H radical. nih.gov
The aniline can form an electron donor-acceptor (EDA) complex with a suitable reagent, which upon photoirradiation, generates a radical cation of the aniline and the difluoromethyl radical. nih.govacs.org
The electrophilic •CF2H radical can then add to the electron-rich aromatic ring, likely at the ortho or para positions relative to the strongly activating amino group, to form a resonance-stabilized radical intermediate.
Subsequent oxidation and deprotonation would lead to the formation of the difluoromethylated aniline product.
Alternatively, the difluoromethyl radical could add across the triple bond of the ethynyl group. Radical additions to alkynes are known to proceed via a radical chain mechanism. nih.gov The regioselectivity of this addition would depend on the stability of the resulting vinyl radical intermediate.
Table 3: Potential Radical Difluoromethylation Pathways for this compound
| Reaction Site | Proposed Mechanism | Key Intermediates | Expected Product Type |
| Aromatic Ring | Photocatalytic SET | Aniline radical cation, •CF2H radical, cyclohexadienyl radical | Difluoromethyl-substituted aniline |
| Ethynyl Group | Radical Addition | •CF2H radical, vinyl radical | Difluoromethyl-substituted alkene |
Singlet Oxygen-Based Labeling Methodologies
Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data tables detailing the application of this compound in singlet oxygen-based labeling methodologies could be located. While the general principles of singlet oxygen-mediated proximity labeling often involve the use of amine-containing probes with alkyne handles for subsequent bioorthogonal reactions, there is no published evidence to date that specifically implicates this compound in such experimental protocols.
Singlet oxygen-based labeling is a powerful technique for identifying protein-protein interactions and characterizing the proteome of specific cellular compartments. The methodology relies on a photosensitizer that, upon light activation, generates singlet oxygen, a highly reactive form of oxygen. This singlet oxygen has a very short lifetime and can only diffuse over a limited distance (nanometers), leading to the oxidation of amino acid residues (such as histidine, tryptophan, tyrosine, and methionine) on proteins in the immediate vicinity of the photosensitizer.
The oxidized amino acid residues become electrophilic and can then be covalently "tagged" or labeled by a nucleophilic probe. Probes containing an aniline moiety are often used for this purpose. If the probe also contains a bioorthogonal handle, such as an alkyne group (as is present in this compound), it allows for the subsequent attachment of reporter molecules (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via click chemistry.
While the chemical structure of this compound—possessing both a nucleophilic aniline group and an alkyne handle—makes it a theoretically plausible candidate as a probe in singlet oxygen-based labeling experiments, there are currently no studies available that have documented its use. The reactivity and efficiency of such probes are highly dependent on factors like the nucleophilicity of the amine, steric hindrance, and the specific reaction conditions, none of which have been characterized for this compound in this context.
Therefore, detailed research findings, reaction mechanisms, and data tables specifically concerning the use of this compound in singlet oxygen-based labeling methodologies are not available in the current scientific literature. Further experimental research would be required to evaluate its potential and efficacy for this application.
Advanced Spectroscopic and Structural Characterization of 3 Ethynyl 5 Fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The ¹H and ¹³C NMR spectra of 3-Ethynyl-5-fluoroaniline are predicted to show characteristic signals corresponding to the aromatic, amine, and ethynyl (B1212043) protons and carbons.
¹H NMR: The aromatic region would display distinct signals for the three non-equivalent protons on the benzene (B151609) ring. The fluorine and ethynyl substituents induce specific splitting patterns and chemical shifts. The proton at the C2 position, situated between the amino and ethynyl groups, would likely appear as a triplet or a doublet of doublets. The protons at C4 and C6 would also exhibit complex splitting due to coupling with each other and with the fluorine atom. The amine (-NH₂) protons typically appear as a broad singlet, and the terminal alkyne proton (-C≡CH) would be a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms. The carbons directly bonded to the fluorine (C5) and nitrogen (C3) atoms would be significantly influenced, with the C-F bond causing a large C-F coupling constant. The ethynyl carbons (C≡C-H) would appear in their characteristic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the amine group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |
|---|---|---|---|
| H (Alkyne) | ~3.1 | - | |
| H2 | ~6.7 | ~105 | J(H,F) |
| H4 | ~6.5 | ~115 | J(H,H), J(H,F) |
| H6 | ~6.6 | ~118 | J(H,H), J(H,F) |
| NH₂ | ~3.8 (broad) | - | |
| C1 (C-C≡CH) | - | ~124 | |
| C2 | - | ~105 | J(C,F) |
| C3 (C-NH₂) | - | ~149 | J(C,F) |
| C4 | - | ~115 | J(C,F) |
| C5 (C-F) | - | ~163 | ¹J(C,F) ~245 Hz |
| C6 | - | ~118 | J(C,F) |
| C (Ethynyl) | - | ~82 |
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance. The chemical shift of this signal provides insight into the electronic effects of the amino and ethynyl substituents. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern. The sensitivity of the ¹⁹F chemical shift makes it a valuable probe for studying intermolecular interactions.
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton network within the aromatic ring. It would show correlations between H2-H6, H2-H4, and H4-H6.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like C1, C3, and C5) by observing their correlations with nearby protons (e.g., correlations from the alkynyl proton to C1 and the adjacent ethynyl carbon).
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
The vibrational spectra of this compound would be rich with characteristic bands corresponding to its functional groups.
N-H Vibrations: The aniline (B41778) moiety would give rise to symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode would appear around 1600-1650 cm⁻¹.
Alkyne Vibrations: The terminal alkyne group has two characteristic vibrations: the ≡C-H stretch, a sharp band appearing around 3300 cm⁻¹, and the C≡C stretch, which is weaker and found in the 2100-2140 cm⁻¹ region.
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes in the 1450-1600 cm⁻¹ region.
C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are predicted values based on group frequencies. Actual experimental values may vary.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Asymmetric N-H Stretch | -NH₂ | ~3450 | Medium | Weak |
| Symmetric N-H Stretch | -NH₂ | ~3360 | Medium | Weak |
| ≡C-H Stretch | Alkyne | ~3300 | Medium-Strong, Sharp | Medium |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium | Strong |
| C≡C Stretch | Alkyne | 2100-2140 | Weak-Medium | Strong |
| N-H Bend (Scissoring) | -NH₂ | 1600-1650 | Strong | Weak |
| Aromatic C=C Stretch | Benzene Ring | 1450-1600 | Medium-Strong | Medium-Strong |
The positions and shapes of certain vibrational bands, particularly those involving the N-H and ≡C-H groups, are sensitive to intermolecular interactions like hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching bands may broaden and shift to lower frequencies compared to the gas phase or dilute solutions, indicating hydrogen bonding where the amino group acts as a hydrogen bond donor. Similarly, the ethynyl proton can act as a weak hydrogen bond donor, interacting with the amino group of a neighboring molecule. Analyzing these spectral shifts provides valuable information on the supramolecular structure and crystal packing of the compound.
High-Resolution Mass Spectrometry (HRMS)
Exact Mass Determination and Fragmentation Pathway Elucidation
A high-resolution mass spectrometry analysis would yield the precise exact mass of this compound. This data is crucial for confirming the elemental composition of the molecule with a high degree of confidence. The expected monoisotopic mass could be calculated and compared against the experimental value. Furthermore, tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the compound's fragmentation pathways. By inducing fragmentation and analyzing the resulting daughter ions, a characteristic fragmentation pattern could be established, which is invaluable for structural confirmation and for distinguishing it from its isomers. Currently, specific experimental HRMS data and detailed fragmentation pathways for this compound are not documented in published literature.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
Absorption and Emission Properties and Their Correlation with Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic absorption properties of this compound, identifying the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions, typically π → π* transitions within the aromatic system. The solvent environment can influence these transitions, and thus, solvatochromism studies would provide insight into the molecule's ground and excited state polarity.
Fluorescence spectroscopy would complement this by detailing the emission properties of the molecule. An emission spectrum would show the wavelengths at which the compound fluoresces after excitation. The Stokes shift, which is the difference between the absorption and emission maxima, along with the fluorescence quantum yield, are key parameters that would characterize the molecule's behavior in the excited state. These photophysical properties are directly linked to the electronic structure of the molecule. However, specific absorption and emission spectra, along with associated photophysical data for this compound, are not available in the current body of scientific literature.
X-ray Diffraction (XRD) and Crystal Engineering Studies
Determination of Molecular and Crystal Packing Structures
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. An XRD study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry. Furthermore, this technique would reveal how the molecules pack together to form a crystal lattice, defining the unit cell parameters and space group.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The crystal packing information obtained from XRD is fundamental for analyzing the non-covalent interactions that stabilize the crystal structure. These interactions, including hydrogen bonds (likely involving the amine group), π-π stacking (between aromatic rings), and potentially C-H···F or C-H···π interactions, govern the supramolecular assembly. An analysis of these interactions is central to the field of crystal engineering, as it provides an understanding of how molecular recognition directs the formation of solid-state architectures. To date, a crystal structure for this compound has not been reported, and therefore, no experimental data exists on its molecular and crystal packing structures or the non-covalent interactions at play.
Investigation of Supramolecular Equivalence of Ethynyl and Fluorine Substituents in Crystal Engineering
The concept of supramolecular equivalence, where different functional groups can direct crystal packing in a similar manner, is a topic of significant interest in crystal engineering. In the case of this compound, the ethynyl (-C≡CH) and fluorine (-F) substituents present an intriguing case for the study of such equivalence. Both groups are capable of participating in a variety of non-covalent interactions that can dictate the final crystal lattice.
The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor and participate in C-H···F and N-H···F interactions. Furthermore, fluorine can be involved in halogen bonding and π-π stacking interactions, often influencing the electrostatic potential of the aromatic ring. rsc.orgnih.gov The ethynyl group, on the other hand, can act as a hydrogen bond donor via its acidic acetylenic proton (C≡C-H) and as an acceptor through the π-electron density of the triple bond. These interactions, such as C-H···π and N-H···π, are significant in directing molecular assembly.
The investigation into whether the ethynyl and fluorine substituents in this compound can be considered supramolecularly equivalent would involve a detailed analysis of its crystal structure. This analysis would focus on identifying and comparing the intermolecular interaction motifs established by both groups. Quantum-chemical computations of packing energies and interaction energies would further rationalize the observed crystal packing. rsc.org By comparing the crystal structure of this compound with analogues where one of the groups is replaced by a different substituent, researchers can gain a deeper understanding of the factors that control their crystallization behavior. While specific studies on the supramolecular equivalence of these two groups in this compound are not extensively documented, the principles of crystal engineering suggest a complex interplay between the hydrogen bonding and π-interactions of the ethynyl group and the electrostatic and weak hydrogen bonding contributions of the fluorine atom. nih.govresearchgate.net
Other Advanced Spectroscopic and Analytical Methods (e.g., X-ray Photoelectron Spectroscopy (XPS), Rotational Spectroscopy)
Beyond standard spectroscopic techniques, other advanced methods can provide a deeper understanding of the electronic and structural properties of this compound.
X-ray Photoelectron Spectroscopy (XPS)
The XPS survey scan would be expected to show peaks for carbon (C 1s), nitrogen (N 1s), fluorine (F 1s), and oxygen (O 1s, from atmospheric contamination). High-resolution spectra of each element would provide information about the chemical environment. For instance, the C 1s spectrum would be complex, with distinct peaks for C-C/C-H in the aromatic ring, C-N, C-F, and the sp-hybridized carbons of the ethynyl group. The N 1s spectrum would show a primary peak corresponding to the amine group. The F 1s spectrum is expected to show a single peak characteristic of a covalent C-F bond.
Interactive Data Table: Expected Core-Level Binding Energies in an XPS Spectrum of a Fluoroaniline (B8554772) Derivative. researchgate.net
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| ~286.0 | C-N | ||
| ~288.0 | C-F | ||
| Nitrogen | N 1s | ~400.0 | -NH2 |
| Fluorine | F 1s | ~687.0 | C-F |
Note: The binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.
Rotational Spectroscopy
Rotational spectroscopy, particularly microwave spectroscopy, is a powerful technique for determining the precise molecular structure of gas-phase molecules. It measures the energies of transitions between quantized rotational states of a molecule. The rotational spectrum is highly sensitive to the moments of inertia, from which the bond lengths and angles can be determined with very high precision.
For an aromatic molecule like this compound, rotational spectroscopy could provide definitive information about its geometry, including the planarity of the molecule and the precise orientations of the ethynyl and fluorine substituents relative to the aniline ring. While experimental rotational spectroscopy data for this compound is not available, studies on related ethynyl-substituted aromatic compounds, such as 1- and 2-ethynylnaphthalene, demonstrate the utility of this technique. oup.comresearchgate.net The analysis of the rotational spectra of these molecules allowed for the precise determination of their rotational constants.
Interactive Data Table: Spectroscopic Constants for 1-Ethynylnaphthalene (a related aromatic ethynyl compound). researchgate.net
| Parameter | Value (MHz) |
| A | 1573.1364(12) |
| B | 580.35482(41) |
| C | 425.86799(35) |
Note: A, B, and C are the rotational constants about the principal axes of inertia. The values are for the ground vibrational state.
The study of different isotopic species (e.g., containing ¹³C or ¹⁵N) would allow for the determination of the substitution coordinates of individual atoms, leading to a complete and unambiguous molecular structure. Furthermore, the analysis of fine and hyperfine structures in the rotational spectrum can provide information about the nuclear quadrupole coupling constants, which are related to the electric field gradient at the nucleus and thus the electronic environment of the atoms. mdpi.com
Computational and Theoretical Investigations of 3 Ethynyl 5 Fluoroaniline
Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of moderate size. DFT methods are used to determine the electronic structure of a molecule, which in turn allows for the calculation of a wide array of molecular properties. While specific DFT studies on 3-Ethynyl-5-fluoroaniline are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous compounds such as m-fluoroaniline. chemrxiv.org
The electronic properties of a molecule are dictated by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally implies higher reactivity.
For aniline (B41778) derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair and the aromatic ring, while the LUMO is a π*-orbital of the ring. The electron-withdrawing nature of the fluorine atom and the π-system of the ethynyl (B1212043) group are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted aniline.
Table 1: Illustrative Frontier Molecular Orbital Energies (based on m-fluoroaniline as a proxy)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The table is interactive. Specific values would be populated from DFT calculations.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. chemrxiv.org These descriptors provide a theoretical framework for understanding how the molecule will behave in chemical reactions.
Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution in a molecule. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing valuable information about where the molecule is likely to interact with other chemical species. For this compound, the nitrogen atom and the ethynyl group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the region around the fluorine atom would be electron-poor.
Table 2: Illustrative Chemical Reactivity Descriptors (based on m-fluoroaniline as a proxy)
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | eV |
| Electron Affinity (A) | eV |
| Electronegativity (χ) | eV |
| Chemical Hardness (η) | eV |
Note: The table is interactive. Specific values would be derived from HOMO and LUMO energies.
Reaction Mechanism Studies through Advanced Computational Modeling
Beyond static properties, computational modeling can be employed to investigate the dynamics of chemical reactions involving this compound. These studies are instrumental in understanding reaction pathways, identifying key intermediates, and predicting reaction rates.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial insights into the mechanism of the reaction. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino or ethynyl groups, computational modeling can elucidate the step-by-step mechanism and predict the regioselectivity of the reaction.
Once the reactants, products, and transition states have been identified and their energies calculated, an energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. From the energy profile, important kinetic parameters such as the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A lower activation energy corresponds to a faster reaction rate. These theoretical predictions of kinetic parameters can be compared with experimental data to validate the proposed reaction mechanism.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing insights into the dynamic behavior of this compound and the influence of its environment. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, governed by a force field that describes the interatomic and intermolecular interactions.
Dynamic Behavior: MD simulations can reveal the conformational flexibility of this compound, such as the rotation of the ethynyl group and the inversion of the amine group. By analyzing the trajectories of the atoms over time, one can understand the accessible conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.
Solvent Effects: The behavior of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules in the simulation box, one can investigate the solvation structure around this compound. This includes the formation of hydrogen bonds between the amine group and protic solvents, or the arrangement of solvent molecules around the hydrophobic aromatic ring. The analysis of radial distribution functions from MD simulations can quantify these interactions. Furthermore, MD simulations can be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation, which is critical for understanding solubility and partitioning behavior.
While specific molecular dynamics studies on this compound have not been identified in the current literature, the application of this technique would provide valuable insights into its behavior in different chemical environments, which is essential for predicting its reactivity, transport properties, and interactions in various applications.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Organic Building Block in Multistep Synthesis
The distinct reactivity of each functional group—the nucleophilic amine, the reactive terminal alkyne, and the fluorine-substituted phenyl ring—allows for selective and sequential transformations. This positions 3-ethynyl-5-fluoroaniline as a key starting material or intermediate for constructing intricate molecular architectures. The presence of the fluorine atom can also be used to modulate the reactivity and properties, such as the basicity of the aniline (B41778) nitrogen, of the resulting molecules.
This compound serves as a foundational building block for a variety of complex organic molecules. The aniline group can readily undergo reactions such as reductive amination and nucleophilic substitution to be incorporated into larger molecular scaffolds. ossila.com Simultaneously, the terminal alkyne is a versatile handle for carbon-carbon bond formation through reactions like Sonogashira, Glaser, or click chemistry. This dual reactivity enables the construction of complex scaffolds where both the nitrogen and the ethynyl (B1212043) group are integrated into the final structure. For instance, fluorinated aniline derivatives are extensively used to synthesize active pharmaceutical ingredients (APIs), and the presence of multiple functional groups allows for further diversification. ossila.com
The aniline functional group is a common precursor for the synthesis of nitrogen-containing heterocycles (N-heterocycles), which are prevalent scaffolds in pharmaceuticals and natural products. nih.gov this compound is a suitable substrate for various cyclization strategies to produce a range of important heterocyclic systems.
Azacycles: General methods for synthesizing azacycles, which are fundamental N-heterocyclic motifs, often involve the reaction of arylamines with various reagents. nih.gov For example, anilines can react with cyclic ethers or dialdehydes to form fused or substituted azacyclic systems. nih.govresearchgate.net The aniline moiety of this compound can participate in these cyclization reactions, yielding azacycles that retain the ethynyl and fluoro substituents for subsequent functionalization.
Indoles: The indole (B1671886) nucleus is a critical pharmacophore, and its synthesis from aniline precursors is well-established. researchgate.net Methods like the Fischer and Gassman indole syntheses utilize anilines to construct the bicyclic indole ring system. luc.edu More modern approaches, such as transition-metal-catalyzed cyclizations, can also be employed. The structure of this compound is particularly suited for creating highly functionalized indoles, such as 3-ethynyl-5-fluoro-1H-indole, where the ethynyl group is preserved as a key substituent. bldpharm.com The synthesis of related 3-alkynyl-7-aza-indoles highlights the utility of alkynyl-substituted amino-aromatics in building complex indole analogues for applications like broad-spectrum antiviral agents. nih.gov
Triazolopyrimidines: This class of fused N-heterocycles is significant in medicinal chemistry, with derivatives showing promise as anticancer agents that inhibit tubulin polymerization. nih.gov The synthesis of the triazolopyrimidine core often involves the condensation of an aniline derivative with other heterocyclic precursors. nih.govresearchgate.net this compound can be incorporated into these synthetic routes to produce novel triazolopyrimidine analogues, where the fluoro and ethynyl groups can be used to tune the biological activity and pharmacokinetic properties of the molecule.
Table 1: Potential Applications of this compound in N-Heterocycle Synthesis :--|:--|:-- | Heterocycle Class | General Synthetic Approach | Role of this compound | | Azacycles | Reaction of arylamine with cyclic ethers or dialdehydes. nih.govresearchgate.net | The aniline group acts as the nitrogen source for the heterocyclic ring formation. | | Indoles | Acid-catalyzed cyclization or transition-metal-catalyzed annulation. luc.edubeilstein-journals.org | Serves as the aniline precursor for building the indole core, potentially forming 5-fluoro-3-ethynylindole. bldpharm.com | | Triazolopyrimidines | Condensation with aminotriazoles and other reagents. nih.govresearchgate.net | Functions as the anilino-substituent, which is crucial for the biological activity of certain derivatives. nih.gov |
Development of Advanced Functional Materials
The combination of a polymerizable aniline group, a rigid and electronically active ethynyl linker, and an electron-withdrawing fluorine atom makes this compound an excellent monomer for the synthesis of advanced functional materials with tailored properties.
This compound can be polymerized through multiple pathways to create conjugated polymers. Electropolymerization of aniline and its derivatives is a common method to produce polyaniline (PANI), a well-known conducting polymer. researchgate.netrsc.org The presence of the fluorine atom can enhance the thermal stability and solubility of the resulting polymer compared to unsubstituted PANI. researchgate.net
Alternatively, the ethynyl group allows for polymerization via metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. mdpi.com This method enables the creation of precisely defined polymer backbones incorporating alternating donor-acceptor units, leading to materials with low band gaps and tunable electronic properties. mdpi.com The rigid ethynyl linker helps to enforce planarity in the polymer chain, which facilitates π-electron delocalization and enhances charge carrier mobility.
Table 2: Contribution of Functional Groups to Polymer Properties :--|:--|:-- | Property | Contributing Functional Group(s) | Effect | | π-Conjugation | Ethynyl, Phenyl Ring | Creates a delocalized electron system along the polymer backbone, essential for conductivity. | | Solubility | Fluoro | Improves solubility in organic solvents, aiding in processability. researchgate.net | | Thermal Stability | Fluoro (C-F bond) | Increases the degradation temperature of the polymer. researchgate.net | | Optoelectronic Potential | Ethynyl, Fluoro | The ethynyl group extends conjugation, while the fluorine atom modifies electronic energy levels, tuning the material's properties for specific devices. rsc.orgmdpi.com |
Conjugated polymers are at the forefront of research for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). uri.eduresearchgate.net The electronic properties of polymers derived from this compound can be finely tuned for these applications. The incorporation of fluorine atoms into conjugated polymers is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification can make the resulting materials suitable for use as electron-transporting or hole-blocking layers in multilayered electronic devices. rsc.org The extended π-conjugation provided by the ethynylphenylene backbone is crucial for efficient charge transport, a key requirement for high-performance optoelectronic materials. researchgate.net
Beyond covalent polymers, this compound possesses the necessary functionalities to participate in supramolecular assembly. The aniline group is capable of forming directional hydrogen bonds (N-H···N or N-H···X), while the electron-rich aromatic ring and alkyne can engage in π-π stacking and other non-covalent interactions. These interactions can be exploited to guide the self-assembly of the molecules into ordered one-, two-, or three-dimensional structures. The rigidity imparted by the ethynyl group helps to create well-defined and predictable supramolecular architectures. The fluorine atom can also participate in weaker interactions, such as C-F···H hydrogen bonding or dipole-dipole interactions, further influencing the packing and stability of the self-assembled system.
Table of Compounds Mentioned
:-- | Compound Name | | this compound | | 3-chloro-5-fluoroaniline (B1302006) | | 2-fluoroaniline (B146934) | | 3-ethynyl-5-fluoro-1H-indole | | Polyaniline (PANI) |
Supramolecular Chemistry and Self-Assembled Systems
Chemical Biology and Proteomics Research
The unique combination of a reactive amine, a bioorthogonal alkyne, and a fluorine atom makes this compound a molecule of significant interest in chemical biology and proteomics.
This compound and its derivatives are valuable tools for the design of chemical probes for labeling biomolecules, particularly proteins. The terminal alkyne serves as a "handle" for "click" chemistry, a set of biocompatible reactions that allow for the efficient and specific attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags. thermofisher.com This enables the visualization and isolation of labeled biomolecules.
One notable application is in the labeling of histidine residues in proteins. While not a direct reaction with this compound itself, related aniline-based probes can be used in proximity labeling techniques. For instance, in the presence of a photosensitizer and light, histidine residues can be selectively oxidized, rendering them susceptible to nucleophilic attack by an aniline-containing probe. The ethynyl group on the probe can then be used for subsequent downstream analysis. This approach allows for the study of protein-protein interactions and the identification of proteins within specific cellular compartments.
The application of chemical probes like this compound is integral to the development of interactomics platforms, which aim to map the complex network of interactions between biomolecules within a cell. By designing probes that can covalently label interacting partners in living cells, researchers can capture transient or weak interactions that are often missed by traditional methods.
Activity-based protein profiling (ABPP) is a powerful strategy in chemical proteomics that utilizes reactive probes to study enzyme function directly in complex biological systems. While this compound itself may not be the reactive group, it can be incorporated into more complex probes where the aniline nitrogen is attached to a reactive "warhead" that targets a specific class of enzymes. The ethynyl group then allows for the attachment of a reporter tag for identification and quantification of the labeled enzymes. This approach enables the study of enzyme activity in different cellular states and the discovery of new enzyme inhibitors.
| Research Area | Application of this compound | Key Methodologies | Outcomes |
| Biomolecule Labeling | Component of chemical probes for protein tagging | Click Chemistry, Proximity Labeling | Visualization and isolation of specific proteins |
| Interactomics | Scaffolding for activity-based protein profiling probes | Activity-Based Protein Profiling (ABPP) | Mapping protein-protein interactions, identifying enzyme activities |
Catalysis and Reaction Optimization Research
The structural features of this compound also lend themselves to applications in catalysis and the optimization of chemical reactions. The presence of the ethynyl group, in particular, opens up a wide range of possibilities for its use in metal-catalyzed cross-coupling reactions.
The terminal alkyne is a key functional group for Sonogashira coupling, a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can serve as the alkyne component in such reactions, allowing for the synthesis of more complex molecules with extended π-systems. The fluorine atom can influence the reactivity of the molecule and the properties of the resulting products. A related compound, 3-Chloro-5-fluoroaniline, is known to participate in palladium-catalyzed carbon-carbon coupling reactions, highlighting the utility of this substitution pattern in catalysis. ossila.com
Furthermore, the aniline group can act as a directing group in certain catalytic transformations, influencing the regioselectivity of reactions on the aromatic ring. The development of new catalysts and the optimization of reaction conditions for transformations involving molecules like this compound are active areas of research, aimed at improving the efficiency and selectivity of organic synthesis.
| Catalytic Reaction | Role of this compound | Metal Catalyst (Example) | Product Type |
| Sonogashira Coupling | Alkyne coupling partner | Palladium/Copper | Disubstituted alkynes, conjugated systems |
| Other Cross-Coupling Reactions | Substrate for C-N or C-C bond formation | Various transition metals | Functionalized anilines and aromatic compounds |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Achievements
The current body of research on 3-ethynyl-5-fluoroaniline is in its nascent stages, with the compound primarily recognized as a valuable synthetic intermediate. Its unique trifunctional molecular architecture, featuring an aniline (B41778) moiety, a fluorine substituent, and an ethynyl (B1212043) group, presents a versatile platform for the synthesis of more complex molecules. Key achievements in this area are largely centered around the development of synthetic routes to related ethynyl fluoroaniline (B8554772) isomers, which provide a foundational framework for the preparation of this compound itself.
While direct and extensive studies on this compound are not widely documented, the existing research on analogous compounds underscores its potential. The primary achievement lies in the recognition of its utility as a building block in organic synthesis, particularly for introducing the fluorinated ethynylphenyl moiety into larger molecular scaffolds. This is significant due to the increasing importance of fluorine and alkyne functionalities in various fields of chemical science.
Emerging Synthetic Strategies and Methodological Innovations
The synthesis of this compound and its derivatives can be approached through several modern synthetic methodologies. A common and effective strategy involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would typically involve the coupling of a protected or unprotected terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. For the synthesis of this compound, a plausible route would start from 3-bromo-5-fluoroaniline (B180217) or 3-iodo-5-fluoroaniline, which would then be coupled with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.
A patent for the preparation of the related isomer, 3-ethynyl-4-fluoroaniline (B1315292), details a multi-step synthesis starting from 3-bromo-4-fluoronitrobenzene (B1266112). google.com This process involves a Sonogashira coupling with trimethylsilylacetylene, followed by the reduction of the nitro group to an amine, and subsequent removal of the silyl (B83357) protecting group to yield the terminal alkyne. google.com This methodology can be adapted for the synthesis of this compound, as illustrated in the table below.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Bromo-5-fluoronitrobenzene, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Triethylamine (B128534) | 3-((Trimethylsilyl)ethynyl)-5-fluoronitrobenzene |
| 2 | 3-((Trimethylsilyl)ethynyl)-5-fluoronitrobenzene | Fe, HCl or H₂, Pd/C | 3-((Trimethylsilyl)ethynyl)-5-fluoroaniline |
| 3 | 3-((Trimethylsilyl)ethynyl)-5-fluoroaniline | K₂CO₃, Methanol | This compound |
This table presents a hypothetical synthetic pathway based on established methodologies for analogous compounds.
Emerging strategies in C-H activation and functionalization could also provide more direct and atom-economical routes to this and related compounds, minimizing the need for pre-functionalized starting materials. researchgate.net
Untapped Reactivity Profiles and Mechanistic Exploration
The trifunctional nature of this compound offers a rich and largely unexplored reactivity profile. Each functional group—the amine, the fluorine, and the ethynyl—can participate in a diverse range of chemical transformations.
The amino group is a versatile handle for a variety of reactions, including diazotization to form diazonium salts, which are themselves valuable intermediates for introducing a wide array of other functional groups. The aniline moiety can also undergo N-alkylation, N-acylation, and can be used in the synthesis of heterocyclic compounds.
The ethynyl group is a highly reactive functionality. It can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, which has widespread applications in drug discovery and materials science. mdpi.com The terminal alkyne can also undergo addition reactions, polymerization, and can act as a nucleophile in various coupling reactions. mdpi.comresearchgate.net
The fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule, enhancing its metabolic stability and altering its reactivity. While the C-F bond is generally strong, the fluorine can act as a directing group in electrophilic aromatic substitution and can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly if further activated by other electron-withdrawing groups. orgosolver.com
Mechanistic studies on the interplay between these functional groups would be highly valuable. For instance, investigating how the electronic effects of the fluorine and ethynyl groups modulate the nucleophilicity and basicity of the aniline nitrogen would provide fundamental insights for its application in synthesis.
Potential in Novel Functional Materials and Chemical Biology Applications
The unique structural features of this compound make it an attractive candidate for the development of novel functional materials and for applications in chemical biology.
In materials science , the presence of the rigid ethynyl group suggests its potential as a building block for conjugated polymers and organic electronic materials. rsc.org Fluorinated aromatic compounds are known to be useful in the development of materials with enhanced thermal stability and specific electronic properties. researchgate.netnbinno.comman.ac.uk Polymers derived from this compound could exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In chemical biology , the terminal alkyne functionality is particularly valuable as a bioorthogonal handle. It can be used for "click" reactions to label biomolecules, such as proteins and nucleic acids, both in vitro and in vivo. This allows for the tracking and visualization of biological processes without interfering with the native biological system. The fluorine atom can also serve as a useful probe for ¹⁹F NMR studies, providing a sensitive and background-free signal for monitoring molecular interactions and metabolic processes.
| Potential Application Area | Key Functional Group(s) | Rationale |
| Medicinal Chemistry | Aniline, Fluorine, Ethynyl | Building block for enzyme inhibitors and other bioactive molecules. Fluorine enhances metabolic stability. |
| Materials Science | Ethynyl, Fluorinated Aromatic Ring | Monomer for conjugated polymers with potential applications in organic electronics. |
| Chemical Biology | Ethynyl | Bioorthogonal handle for "click" chemistry-based labeling of biomolecules. |
| ¹⁹F NMR Probes | Fluorine | Sensitive and specific nucleus for NMR-based studies of molecular interactions and metabolism. |
Synergistic Approaches Combining Experimental and Computational Studies for Comprehensive Understanding
A comprehensive understanding of the properties and potential of this compound can be greatly enhanced through a synergistic approach that combines experimental and computational methods.
Computational studies , such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, geometry, and reactivity. researchgate.netchemrxiv.org These studies can predict key parameters such as bond lengths, bond angles, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. chemrxiv.org This information can help to rationalize the observed reactivity and guide the design of new synthetic routes and functional molecules. For example, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack and can help to understand the mechanism of reactions involving this compound. researchgate.net
Experimental studies are essential to validate the theoretical predictions and to explore the practical applications of this compound. This includes the development and optimization of synthetic routes, the characterization of its physical and chemical properties, and the evaluation of its performance in various applications, from the synthesis of new materials to its use as a probe in biological systems.
The integration of these two approaches can create a powerful feedback loop. Computational predictions can guide experimental design, making the research process more efficient. In turn, experimental results can be used to refine and validate the computational models, leading to a deeper and more accurate understanding of the molecule's behavior. This combined strategy will be crucial for unlocking the full potential of this compound in the years to come.
Q & A
Q. What are the recommended synthetic routes for 3-Ethynyl-5-fluoroaniline, and how can reaction conditions be optimized?
Answer: this compound (C₈H₅F₃N₂) is typically synthesized via Sonogashira coupling between 5-fluoro-3-iodoaniline and trimethylsilylacetylene, followed by deprotection . Key optimization parameters include:
Q. How should researchers validate the structural integrity of this compound?
Answer: Use a multi-technique approach:
- ¹H/¹³C NMR : Confirm ethynyl protons (δ 2.8–3.2 ppm) and aromatic protons.
- ¹⁹F NMR : Detect fluorine environments (distinct shifts for ortho/para positions).
- FT-IR : Identify C≡C stretch (~2100 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Elemental analysis : Verify C, H, N composition (±0.3% theoretical).
Cross-reference with CAS databases (e.g., PubChem) for spectral alignment .
Q. What safety protocols are critical when handling this compound?
Answer: Fluorinated anilines require stringent precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Answer: Contradictions often arise from:
- Substituent effects : The ethynyl group’s electron-withdrawing nature may alter reactivity compared to non-ethynylated analogs.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may promote side reactions.
To resolve discrepancies: - Conduct controlled kinetic studies under standardized conditions (pH, temperature).
- Use DFT calculations (e.g., Gaussian) to model electronic effects and predict regioselectivity .
Q. What strategies optimize this compound’s stability in catalytic applications?
Answer: Stability challenges include:
- Oxidative degradation : Add antioxidants (e.g., BHT) at 0.1–1 wt%.
- Moisture sensitivity : Store over molecular sieves (3Å) or in anhydrous solvents.
- Catalyst compatibility : Use Pd/C or Au nanoparticles for coupling reactions to minimize decomposition.
Monitor stability via accelerated aging tests (40°C/75% RH for 14 days) .
Q. How can computational methods enhance the design of derivatives from this compound?
Answer:
- QSAR modeling : Predict bioactivity by correlating substituent electronic parameters (Hammett σ) with experimental IC₅₀ values.
- Docking simulations : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina.
- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration).
Validate predictions with parallel synthesis and SPR binding assays .
Q. What analytical techniques detect trace impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD : Quantify residual Pd (<10 ppm) and dehalogenated byproducts.
- LC-HRMS : Identify unknown impurities (e.g., dimerization products) with ppm-level sensitivity.
- XRD : Confirm crystalline phase purity and detect amorphous contaminants.
Calibrate against USP/Ph.Eur. standards for regulatory compliance .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
